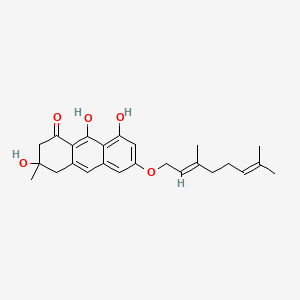

Vismione D

Beschreibung

Vismione D is a prenylated anthraquinone derivative primarily isolated from plant species such as Vismia guianensis and Psorospermum febrifugum . It belongs to the anthranoid family, characterized by a tricyclic aromatic core with hydroxyl, methyl, and prenyl substituents. Its mechanism of action often involves targeting critical enzymes, such as fungal cytochrome P450 lanosterol 14α-demethylase (CaCYP51) and sirtuins in Trypanosoma cruzi, which are essential for pathogen survival .

Eigenschaften

CAS-Nummer |

87605-72-9 |

|---|---|

Molekularformel |

C25H30O5 |

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C25H30O5/c1-15(2)6-5-7-16(3)8-9-30-19-11-17-10-18-13-25(4,29)14-21(27)23(18)24(28)22(17)20(26)12-19/h6,8,10-12,26,28-29H,5,7,9,13-14H2,1-4H3/b16-8+ |

InChI-Schlüssel |

KZPCPZBBGCTGCN-LZYBPNLTSA-N |

SMILES |

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/COC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Anthraquinones and Vismiones

Vismione D shares a core anthraquinone structure with related compounds but differs in substituent patterns (Table 1).

Key Observations :

- Prenylation vs.

- Hydroxyl Group Positioning: The 1,8-dihydroxy configuration in vismione D is critical for hydrogen bonding with CaCYP51, a feature shared with emodin but absent in non-hydroxylated anthraquinones .

Antifungal Activity: Comparison with Azoles and Other Anthraquinones

Vismione D exhibits superior antifungal activity against Candida albicans compared to reference drugs and related phytochemicals (Table 2).

Key Findings :

- Mechanistic Advantage : Vismione D interacts with CaCYP51’s heme group and key residues (Tyr-118, Ser-378, Met-508), mimicking posaconazole’s binding but with a more linear spatial conformation, enhancing stability .

- Synergistic Effects: In Vismia guianensis extracts, vismione D acts as the primary antifungal agent, while flavonoids (e.g., kaempferol) contribute to anti-inflammatory and antioxidant activities, suggesting a phytocomplex effect .

Antiparasitic Activity: Comparison with Sirtuin Inhibitors

Vismione D has shown promise as a sirtuin inhibitor in Trypanosoma cruzi, with docking scores competitive with synthetic inhibitors (Table 3).

Key Insights :

Physicochemical and ADMET Properties

Vismione D’s fluorescence and drug-likeness parameters distinguish it from analogues (Table 4).

| Property | Vismione D | Vismione E | Emodin |

|---|---|---|---|

| Fluorescence (λEm) | 534 nm | Not reported | 580 nm |

| LogP | 3.2 (predicted) | 2.8 | 2.5 |

| Lipinski Compliance | Yes (0 violations) | Yes | Yes |

Highlights :

- Fluorescence Utility: Vismione D’s green fluorescence (λEm = 534 nm) enables real-time tracking in cellular studies, a feature underutilized in non-fluorescent anthraquinones like emodin .

- ADMET Profile : Vismione D complies with Lipinski’s rules, showing high gut absorption and low toxicity risks, making it a viable oral drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.